molecular formula C7H3ClF2N2O B14139779 5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

Cat. No.: B14139779
M. Wt: 204.56 g/mol
InChI Key: WFLGQBQJWFZQIL-UHFFFAOYSA-N
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Description

5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrrolopyridine class, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one typically involves the reaction of a pyridine derivative with appropriate chlorinating and fluorinating agents. One common method involves the use of 5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as a starting material, which is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual fluorine substitution is particularly noteworthy, as it can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C7H3ClF2N2O

Molecular Weight

204.56 g/mol

IUPAC Name

5-chloro-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C7H3ClF2N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13)

InChI Key

WFLGQBQJWFZQIL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(C(=O)N2)(F)F)Cl

Origin of Product

United States

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